N1-(3-fluorophenyl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide
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Overview
Description
N’-(3-FLUOROPHENYL)-N-[2-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)ETHYL]ETHANEDIAMIDE is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-FLUOROPHENYL)-N-[2-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)ETHYL]ETHANEDIAMIDE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Amide Bond Formation: The final step involves the formation of the ethanediamide linkage through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-(3-FLUOROPHENYL)-N-[2-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)ETHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide groups can be reduced to amines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(3-FLUOROPHENYL)-N-[2-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)ETHYL]ETHANEDIAMIDE would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the thiazole ring can participate in hydrogen bonding or π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-CHLOROPHENYL)-N-[2-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)ETHYL]ETHANEDIAMIDE
- N’-(3-BROMOPHENYL)-N-[2-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)ETHYL]ETHANEDIAMIDE
Uniqueness
N’-(3-FLUOROPHENYL)-N-[2-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)ETHYL]ETHANEDIAMIDE is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets compared to other halogens.
Properties
Molecular Formula |
C20H18FN3O2S |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
N'-(3-fluorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]oxamide |
InChI |
InChI=1S/C20H18FN3O2S/c1-13-17(27-20(23-13)14-6-3-2-4-7-14)10-11-22-18(25)19(26)24-16-9-5-8-15(21)12-16/h2-9,12H,10-11H2,1H3,(H,22,25)(H,24,26) |
InChI Key |
PZDIAJNQKOSIJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
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